[1,2,4]Triazolo[4,3-a]pyridin-6-amine dihydrochloride
Description
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridin-6-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4.2ClH/c7-5-1-2-6-9-8-4-10(6)3-5;;/h1-4H,7H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXRGNPUAWOEFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=CN2C=C1N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[4,3-a]pyridin-6-amine;dihydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of [1,2,4]triazolo[4,3-a]pyridin-6-amine;dihydrochloride can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, microwave-assisted synthesis has been explored as a method to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[4,3-a]pyridin-6-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazolopyridine derivatives.
Scientific Research Applications
The compound exhibits notable biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of [1,2,4]triazolo[4,3-a]pyridin-6-amine possess significant antiproliferative effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance, specific derivatives demonstrated IC50 values in the low micromolar range, indicating potent anticancer properties .
- Kinase Inhibition : The compound has been identified as a potential inhibitor of key kinases involved in cancer progression. Notably, it has shown inhibitory activity against c-Met and VEGFR-2 kinases. For example, one derivative exhibited an IC50 value of 26 nM for c-Met kinase inhibition, highlighting its potential as a targeted therapy for cancers driven by these pathways .
Synthesis and Derivatives
The synthesis of [1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride typically involves multi-step reactions starting from commercially available precursors. Various derivatives have been synthesized to enhance biological activity and selectivity. The introduction of different substituents on the triazole or pyridine rings has been shown to modulate the pharmacological profile of the compounds.
Example Synthesis Pathway
A common synthetic route includes:
- Formation of the Triazole Ring : Using hydrazine derivatives with appropriate carbonyl compounds.
- Pyridine Fusion : Cyclization reactions to form the fused triazolo-pyridine structure.
- Dihydrochloride Salt Formation : Reacting with hydrochloric acid to yield the dihydrochloride salt for improved solubility and stability.
Case Studies
Several studies have documented the efficacy of [1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride and its derivatives:
- Antiproliferative Studies : A series of derivatives were evaluated for their antiproliferative effects against A549 and MCF-7 cell lines. The most potent derivative showed IC50 values of 0.98 µM against A549 cells and 1.05 µM against MCF-7 cells .
- Molecular Docking Studies : Computational modeling has supported the binding affinity of these compounds to c-Met and VEGFR-2 proteins, suggesting mechanisms for their inhibitory effects on tumor growth .
- In Vivo Studies : Preliminary animal studies indicated that selected derivatives could significantly reduce tumor size without notable toxicity, paving the way for further clinical evaluations.
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[4,3-a]pyridin-6-amine;dihydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of signaling pathways that are crucial for cell proliferation and survival, making it a potential anticancer agent . The compound’s ability to form hydrogen bonds and interact with various amino acid residues in the target proteins is key to its mechanism of action .
Comparison with Similar Compounds
Core Modifications: Hydrogenation and Ring Saturation
- 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride
- Structure : The pyridine ring is partially saturated, introducing a tetrahydro moiety.
- Properties : Hydrogenation increases molecular flexibility and may improve metabolic stability. The hemihydrochloride salt (one HCl molecule per two amine groups) reduces hygroscopicity compared to the dihydrochloride form.
- Applications : Marketed as a building block for drug discovery, with suppliers like ECHEMI offering bulk procurement .
| Compound | Salt Form | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| [1,2,4]Triazolo[4,3-a]pyridin-6-amine dihydrochloride | Dihydrochloride | C₆H₇Cl₂N₅ | ~220.06 (estimated) | High solubility, aromatic core |
| 5,6,7,8-Tetrahydro variant | Hemihydrochloride | C₆H₁₀ClN₅ | 174.63 (free base) | Improved stability, flexible backbone |
Substituent Variations: Halogens and Aromatic Groups
- 6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine (CAS 1378482-27-9)
- 3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine Structure: Bromine at position 3.
- 3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride
| Compound | Substituent | Molecular Weight (g/mol) | Key Impact |
|---|---|---|---|
| 6-Chloro derivative | Cl at C6 | 168.58 | Increased lipophilicity |
| 3-Bromo derivative | Br at C3 | 213.03 | Halogen bonding potential |
| 3-(4-Fluorophenyl) derivative | C₆H₄F at C3 | 264.69 | Enhanced bioavailability |
Functional Group Additions: Methyl and Amine Derivatives
- {6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride (CAS 1909306-24-6)
- Bis(5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine) hydrochloride (CAS 2140305-34-4) Structure: Two tetrahydro-triazolo-pyridine units linked via an amine. Properties: Dimeric structure may enhance target binding avidity. Molecular weight: 174.63 g/mol (per monomer) .
Pharmacological and Industrial Relevance
- Drug Discovery : Fluorinated and chlorinated derivatives are prioritized for CNS drug development due to their blood-brain barrier permeability .
- Market Availability : Tetrahydro and halogenated variants are commercially available through suppliers like ECHEMI and CymitQuimica, though some derivatives (e.g., 3-(4-fluorophenyl)) are discontinued due to synthesis challenges .
Biological Activity
Overview
[1,2,4]Triazolo[4,3-a]pyridin-6-amine dihydrochloride is a heterocyclic compound belonging to the triazolopyridine family. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in cancer research and immunotherapy. It acts primarily as an inhibitor of histone acetyltransferase PCAF (P300/CBP-associated factor), influencing gene regulation by modifying chromatin structure and transcriptional activity.
The inhibition of PCAF by [1,2,4]triazolo[4,3-a]pyridin-6-amine leads to alterations in gene expression profiles, impacting cellular processes such as proliferation, differentiation, and apoptosis. This compound has demonstrated potent cytotoxic effects against various cancer cell lines by inducing apoptosis through modulation of pro-apoptotic and anti-apoptotic gene expressions.
Anticancer Properties
Research indicates that derivatives of [1,2,4]triazolo[4,3-a]pyridin-6-amine exhibit significant anticancer properties. For instance:
- Inhibition of PD-1/PD-L1 Interaction : A study identified a series of [1,2,4]triazolo[4,3-a]pyridines as potent inhibitors of the PD-1/PD-L1 interaction, with one compound showing an IC50 value of 92.3 nM. This interaction is crucial for immune evasion by tumors and targeting it represents a promising strategy in cancer immunotherapy .
- Cytotoxicity Against Cancer Cell Lines : Various derivatives have been tested against cancer cell lines such as A549 (lung), MCF-7 (breast), and HeLa (cervical). Notably, certain compounds exhibited IC50 values as low as 0.15 μM against MCF-7 cells .
Biochemical Interactions
The compound also interacts with several enzymes and proteins:
- Enzyme Inhibition : It has been shown to inhibit key metabolic enzymes involved in cellular metabolism, which can affect the overall metabolic flux within cells. This inhibition can lead to reduced proliferation rates in cancer cells .
- Cell Signaling Modulation : The compound influences various cell signaling pathways that regulate gene expression and cellular metabolism. This includes the alteration of signaling cascades that promote survival or apoptosis in cancer cells .
Data Table: Biological Activity Summary
| Activity | Details |
|---|---|
| Target | Histone acetyltransferase PCAF |
| Key Inhibition | PD-1/PD-L1 interaction with an IC50 of 92.3 nM |
| Cytotoxicity | IC50 values against cancer cell lines: MCF-7 (0.15 μM), A549 (0.83 μM) |
| Mechanism | Induces apoptosis via modulation of pro-apoptotic and anti-apoptotic genes |
| Enzyme Interaction | Inhibits metabolic enzymes affecting cellular metabolism |
Case Studies
- Study on PD-1/PD-L1 Interaction :
- Antiproliferative Activity Assessment :
Q & A
Basic: What are the key synthetic pathways for [1,2,4]Triazolo[4,3-a]pyridin-6-amine dihydrochloride?
Methodological Answer:
The synthesis typically involves cyclocondensation of substituted pyridine precursors with hydrazines or nitriles. For example:
- Chlorosulfonation of triazolo-pyrimidine analogs using chlorosulfonic acid and thionyl chloride can introduce reactive groups at the C-6 position, enabling subsequent amination .
- Ester hydrolysis of ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate (CAS 1260831-52-4) followed by dihydrochloride salt formation is another route .
Key Considerations: - Monitor reaction temperature to avoid side products (e.g., over-chlorination).
- Use HPLC (≥98% purity standards, as in ) for intermediate characterization.
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
Refer to Safety Data Sheets (SDS) for:
- Storage: Keep in a dry, cool environment (2–8°C) under inert gas to prevent hygroscopic degradation .
- PPE: Use nitrile gloves, lab coats, and fume hoods due to potential respiratory and skin irritation .
- Emergency Protocols: Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels (Emergency Phone: 1-352-323-3500) .
Basic: Which analytical methods validate the compound’s purity and structure?
Methodological Answer:
- NMR Spectroscopy: Confirm substituent positions (e.g., C-6 amine) via <sup>1</sup>H/<sup>13</sup>C shifts, comparing to analogs like 3-(trifluoromethyl)-triazolo-pyridin-3-yl derivatives .
- HPLC: Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (e.g., <0.5% as per pharmaceutical standards in ).
- Mass Spectrometry: Exact mass analysis (e.g., ESI-MS) to verify molecular weight (e.g., Mol. formula C12H19Cl2F3N4 in ).
Advanced: How do substituents at C-6 influence reactivity and pharmacological activity?
Methodological Answer:
Substitution at C-6 (e.g., fluorine, methyl, or chloro groups) alters electronic and steric properties:
- Electron-withdrawing groups (e.g., -Cl, -F) enhance electrophilic reactivity, as seen in 3-(4-fluorophenyl)-triazolo-pyridin-6-amine hydrochloride (CAS 264.69 g/mol) .
- Pharmacological Impact: Fluorinated analogs show increased binding affinity in kinase assays (e.g., LY2784544 in ).
Experimental Design: - Use DFT calculations to predict substituent effects on π-π stacking or hydrogen bonding.
- Compare IC50 values of analogs in target inhibition assays .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions may arise from:
- Purity Variability: Impurities like 2-[3-(4-phenylpiperazin-1-yl)propyl]-triazolo-pyridin-3-one (CAS 62337-66-0) can skew bioassay results .
- Assay Conditions: Buffer pH or solvent (DMSO vs. saline) affects solubility and activity.
Resolution Strategies: - Replicate studies under standardized conditions (e.g., 10% DMSO in PBS).
- Use orthogonal assays (e.g., SPR and cell-based) to confirm target engagement .
Advanced: What computational methods predict the compound’s metabolic stability?
Methodological Answer:
- ADMET Prediction: Tools like SwissADME calculate logP (e.g., XlogP = 1.2 for triazolo-pyridines in ) and metabolic sites.
- Metabolite Identification: Simulate cytochrome P450 interactions (e.g., CYP3A4) using docking software (AutoDock Vina).
Validation: Compare with in vitro microsomal stability data (e.g., t1/2 >60 min indicates high stability) .
Advanced: How to optimize regioselectivity in triazolo-pyridine functionalization?
Methodological Answer:
Regioselectivity is controlled by:
- Directing Groups: Use -NH2 at C-6 to bias electrophilic substitution (e.g., bromination at C-3 in 7-bromo-3-chloro-triazolo-pyridine, CAS 1392804-08-8) .
- Catalysis: Pd-catalyzed cross-coupling (e.g., Suzuki for aryl groups) on halogenated intermediates ( ).
Experimental Optimization: - Screen bases (K2CO3 vs. Cs2CO3) and solvents (DMF vs. THF) to maximize yield .
Advanced: What are the challenges in synthesizing enantiopure triazolo-pyridine derivatives?
Methodological Answer:
Challenges include:
- Racemization: Amine groups at C-6 may racemize under acidic conditions during dihydrochloride formation.
- Resolution Methods: Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution with lipases .
Case Study: (1S,3S)-3-(4-methoxyphenyl)cyclobutan-1-amine hydrochloride ( ) illustrates successful enantiomer separation via crystallization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
